4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-25-14-9-7-12(8-10-14)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIXRRGDNBTGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structure incorporates a methoxy group, a thiadiazole moiety, and an amide linkage, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in oncology and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 372.45 g/mol. The presence of the thiadiazole ring is significant as it is associated with various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Dihydrofolate Reductase (DHFR) : Preliminary studies indicate that this compound may act as an inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to anticancer effects by disrupting nucleotide synthesis in rapidly dividing cells .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties by targeting bacterial enzymes involved in cell wall synthesis and disrupting quorum sensing pathways in bacteria. This may inhibit biofilm formation and enhance its effectiveness against bacterial infections .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Anticancer Activity
A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Efficacy
In vitro tests have shown that this compound possesses notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent for bacterial infections .
Scientific Research Applications
Anticancer Potential
Preliminary studies indicate that 4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may act as an inhibitor of dihydrofolate reductase (DHFR) , a key enzyme involved in nucleotide synthesis and cell proliferation. Inhibition of DHFR can lead to anticancer effects by disrupting DNA synthesis in rapidly dividing cells.
Additionally, compounds with similar structures have shown promising results against various cancer cell lines, indicating potential for development as anticancer agents. For instance, derivatives of thiadiazole have been reported to decrease the viability of cancer cells such as breast, lung, and colon cancer cells .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that thiadiazole derivatives can possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of specific substituents on the thiadiazole ring can enhance these antimicrobial effects .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that:
- Electron-donating groups (e.g., methoxy) at the para position enhance anticancer and antioxidant potential.
- Electron-withdrawing groups (e.g., halogens) at similar positions can increase antimicrobial activity against various bacterial strains .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Thiadiazole Derivatives in Cancer Therapy : A review indicated that various thiadiazole derivatives demonstrated significant in vitro and in vivo efficacy across multiple cancer models, including leukemia and solid tumors .
- Molecular Docking Studies : Computational studies using software like AutoDock Vina have been employed to predict binding affinities between this compound and biological targets such as DHFR .
Chemical Reactions Analysis
Core Thiadiazole Formation
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions. Key steps include:
Reagents/Conditions
-
Hydrazinecarbothioamide cyclization : Performed with concentrated H<sub>2</sub>SO<sub>4</sub> or iodine (I<sub>2</sub>) in dimethylformamide (DMF) with triethylamine (Et<sub>3</sub>N) .
-
Microwave-assisted synthesis : Enhances yield (84–90%) compared to conventional reflux .
Mechanism
Formal elimination of H<sub>2</sub>S occurs, followed by intramolecular cyclization to form the thiadiazole ring. This is confirmed by <sup>13</sup>C NMR signals at 157.9–156.6 ppm (C=N) and loss of C=S signals .
Thioketone Reactivity
The thioketone group (-S-C=O) participates in nucleophilic substitution and oxidation reactions:
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides in DMF, 60°C | Thioether derivatives | |
| Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, 40°C | Sulfoxide/sulfone formation |
Methoxybenzamide Hydrolysis
The methoxy group undergoes demethylation under strong acidic/basic conditions:
-
Acid hydrolysis (HCl, 110°C): Yields phenolic -OH derivatives.
-
Enzymatic hydrolysis : Catalyzed by cytochrome P450 isoforms in drug metabolism studies.
pH-Dependent Stability
Degradation studies (HPLC-monitored) reveal:
| pH | Half-Life (25°C) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 8.2 hours | Acid-catalyzed hydrolysis |
| 7.4 | 48 hours | Oxidation at thioketone |
| 9.0 | 6.5 hours | Base-induced ring opening |
Data sourced from accelerated stability testing .
Density Functional Theory (DFT) Analysis
-
Bond dissociation energies : C-S bond (65 kcal/mol) is more labile than C-N (78 kcal/mol).
-
Electrophilicity index : 3.72 eV, indicating moderate susceptibility to nucleophilic attack.
Molecular Docking
The compound binds to dihydrofolate reductase (DHFR) via:
-
Hydrogen bonds : Thiadiazole N with Asp 21 (2.8 Å) and Ser 59 (3.1 Å) .
-
Hydrophobic interactions : Methoxyphenyl group with Val 115 .
Anticancer Activity
-
Mechanism : Inhibits DHFR (ΔG = −9.0 kcal/mol), disrupting folate metabolism .
-
SAR Findings :
-
Methoxy substitution enhances lipophilicity (logP = 2.1) and blood-brain barrier penetration.
-
Thioketone oxidation reduces potency by 60%.
-
Comparative Reaction Pathways
Q & A
Q. What analytical methods validate batch-to-batch consistency in synthesized compounds for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
